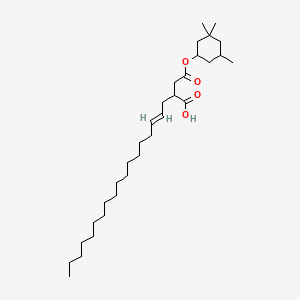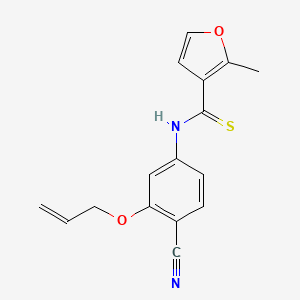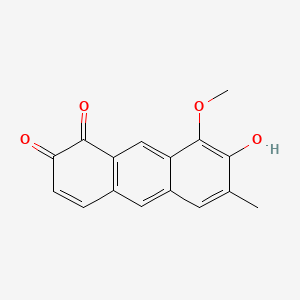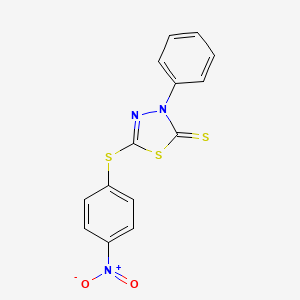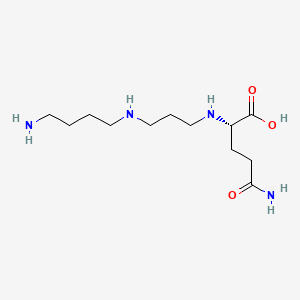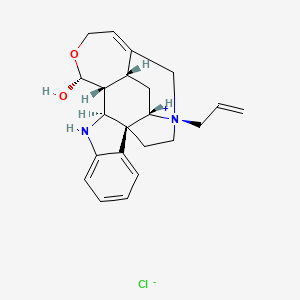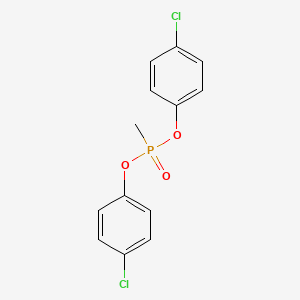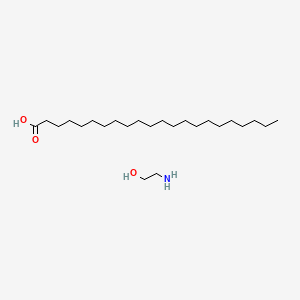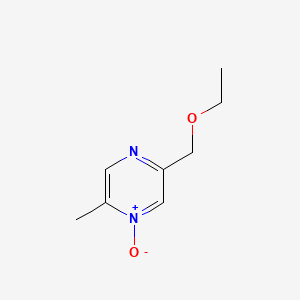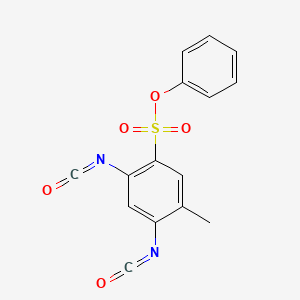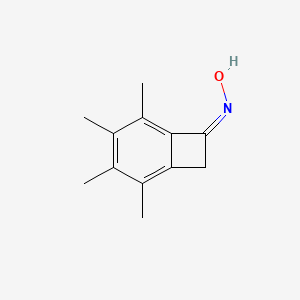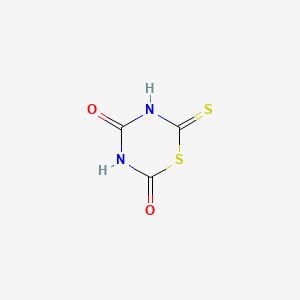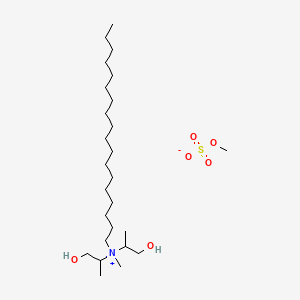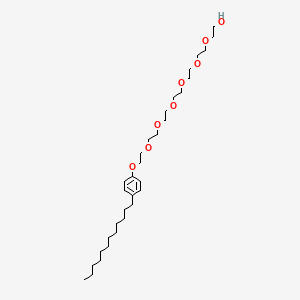
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound characterized by a long hydrophobic alkyl chain and a hydrophilic polyether chain. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of surfactants and emulsifiers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of 4-dodecylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the phenol group . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic polyether chain interacts with aqueous environments. This dual interaction facilitates the formation of micelles and emulsions, which are crucial in various applications .
類似化合物との比較
Similar Compounds
4-Dodecylphenoxyacetic acid: Similar in structure but lacks the polyether chain, making it less effective as a surfactant.
Branched dodecyl phenol polyoxyethylene ethers: These compounds have similar surfactant properties but differ in their branching and molecular weight.
Uniqueness
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol stands out due to its unique combination of a long hydrophobic chain and a hydrophilic polyether chain. This structure provides superior surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions .
特性
CAS番号 |
67669-59-4 |
|---|---|
分子式 |
C32H58O8 |
分子量 |
570.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(4-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3 |
InChIキー |
DBYCHBRPJCNLSN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


